

(S)-1-Boc-3-isopropylpiperazine molecular weight and formula

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Compound of Interest

Compound Name: (S)-1-Boc-3-isopropylpiperazine

Cat. No.: B1292717

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Technical Guide: (S)-1-Boc-3-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **(S)-1-Boc-3-isopropylpiperazine**, a chiral piperazine derivative commonly utilized as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its unique structural features make it a valuable synthon for introducing a constrained diamine pharmacophore.

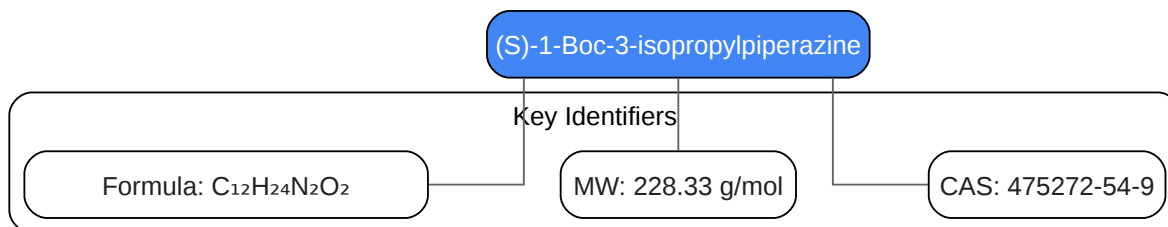
Molecular and Physical Properties

The fundamental molecular attributes of **(S)-1-Boc-3-isopropylpiperazine** are summarized below. These properties are critical for reaction planning, characterization, and integration into drug discovery workflows.

Property	Value
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂ [1][2]
Molecular Weight	228.33 g/mol [1][2][3]
CAS Number	475272-54-9[1]
Density	0.98 g/cm ³ [2]
Boiling Point	298.4 °C at 760 mmHg[2]
Flash Point	134.2 °C[2]

Chemical Structure and Identifiers

The structure of **(S)-1-Boc-3-isopropylpiperazine** features a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and substituted with an isopropyl group at the 3-position, conferring chirality to the molecule.



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Key identifiers for **(S)-1-Boc-3-isopropylpiperazine**.

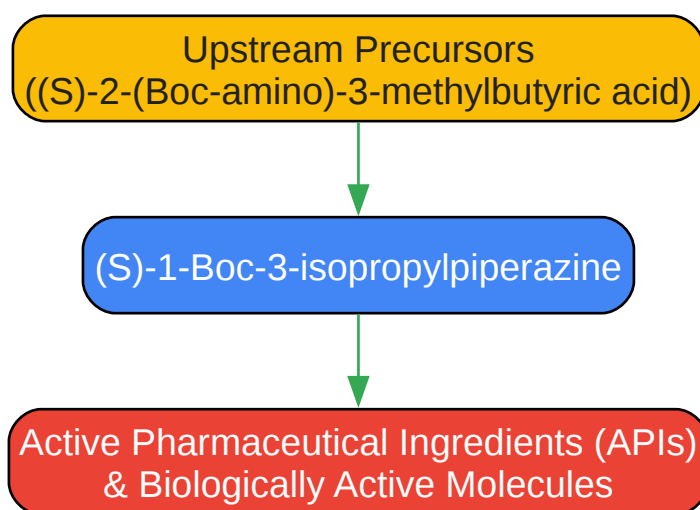
Experimental Protocols and Applications

Detailed experimental protocols for the use of **(S)-1-Boc-3-isopropylpiperazine** are highly dependent on the specific synthetic route and target molecule. As a versatile building block, it is primarily employed in nucleophilic substitution and coupling reactions. Researchers utilizing this compound would typically deprotect the Boc group under acidic conditions to reveal the secondary amine, which can then participate in a variety of bond-forming reactions.

Given that **(S)-1-Boc-3-isopropylpiperazine** is a synthetic building block rather than a biologically active agent with a known mechanism of action, information on specific signaling pathways is not applicable. Its role in drug development is upstream, providing a structural motif that may be incorporated into a wide range of potential therapeutics targeting various biological pathways. The piperazine ring itself is a common feature in many marketed drugs due to its favorable pharmacokinetic properties.[4]

Synthesis and Upstream Chemicals

The synthesis of piperazine derivatives can be achieved through various methods, including the hydrogenation of pyrazine derivatives.[4] A key upstream starting material for similar structures is (S)-2-(Boc-amino)-3-methylbutyric acid.[3] The logical relationship of its synthetic role is illustrated below.



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Synthetic position of **(S)-1-Boc-3-isopropylpiperazine**.

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